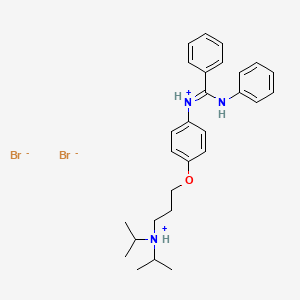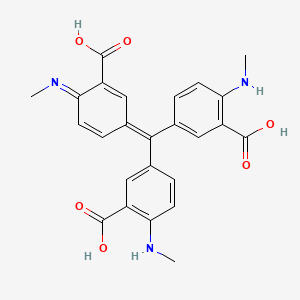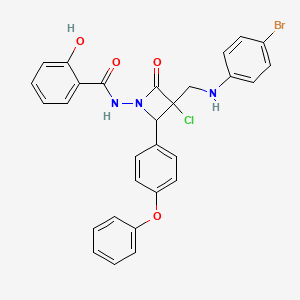
D-Myo-inositol-1,2,5,6-tetrakis-*phospha TE ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium: is a chemical compound with the empirical formula C6H16O18P4. It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of four phosphate groups attached to the inositol ring. This compound is used in various scientific research applications, particularly in the study of cellular signaling pathways and calcium-dependent processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: : Industrial production methods for D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis, resulting in the cleavage of phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Oxidation: Various inositol phosphates with altered oxidation states.
Substitution: Inositol derivatives with substituted phosphate groups.
Hydrolysis: Inositol and inorganic phosphate.
Aplicaciones Científicas De Investigación
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and derivatives.
Biology: Studied for its role in regulating calcium-dependent processes and intracellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases related to calcium signaling and metabolism.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium involves its interaction with cellular signaling pathways. The compound acts as a second messenger in the regulation of calcium-dependent processes. It binds to specific receptors and enzymes, modulating their activity and influencing intracellular calcium levels. This regulation is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
D-Myo-inositol-1,3,4,5-tetrakis-phosphate ammonium: Another inositol phosphate with four phosphate groups, differing in the positions of the phosphate groups.
D-Myo-inositol-1,4,5-tris-phosphate trisodium salt: Contains three phosphate groups and is involved in similar signaling pathways.
D-Myo-inositol-1,2,3,4,5-pentakis-phosphate decasodium salt: Contains five phosphate groups and has distinct biological functions.
Uniqueness: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is unique due to its specific phosphorylation pattern, which allows it to interact with particular molecular targets and pathways. This specificity makes it a valuable tool in studying calcium-dependent signaling and related physiological processes .
Propiedades
Fórmula molecular |
C6H19NO18P4 |
|---|---|
Peso molecular |
517.11 g/mol |
Nombre IUPAC |
azanium;[(1R,2R,3R,4R,5S,6R)-3,4-dihydroxy-2,5,6-triphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
MPALWCVIGLCHDH-TYZYTZLSSA-N |
SMILES isomérico |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


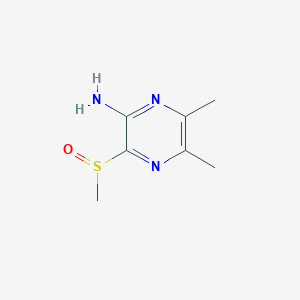
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
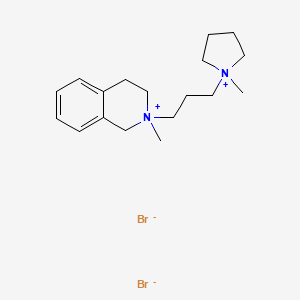
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
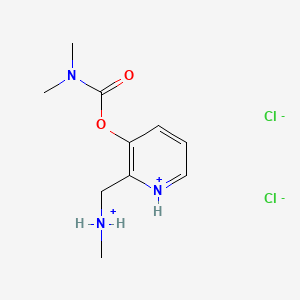
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)


